- Prepartion of cycloalka-fused pyrimidines as ferroportin inhibitors, World Intellectual Property Organization, , ,
Cas no 937236-73-2 (ethyl 2-(2-chloro-4-pyridyl)acetate)
937236-73-2 structure
Product Name:ethyl 2-(2-chloro-4-pyridyl)acetate
Número CAS:937236-73-2
MF:C9H10ClNO2
Megavatios:199.634201526642
CID:2126047
PubChem ID:57709236
Update Time:2024-10-26
ethyl 2-(2-chloro-4-pyridyl)acetate Propiedades químicas y físicas
Nombre e identificación
-
- ethyl 2-(2-chloropyridin-4-yl)acetate
- MFDZGDBPQSJAIC-UHFFFAOYSA-N
- NE34562
- 4-Pyridineacetic acid, 2-chloro-, ethyl ester
- (2-chloro-pyridin-4-yl)-acetic acid ethyl ester
- Ethyl 2-chloro-4-pyridineacetate (ACI)
- (2-Chloropyridin-4-yl)acetic acid ethyl ester
- ethyl 2-(2-chloro-4-pyridyl)acetate
- AKOS026729461
- E81939
- DB-334041
- AS-83923
- EN300-125107
- SCHEMBL191331
- CS-0148583
- ethyl2-(2-chloropyridin-4-yl)acetate
- 937236-73-2
-
- Renchi: 1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
- Clave inchi: MFDZGDBPQSJAIC-UHFFFAOYSA-N
- Sonrisas: ClC1C=C(C=CN=1)CC(=O)OCC
Atributos calculados
- Calidad precisa: 199.0400063g/mol
- Masa isotópica única: 199.0400063g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 4
- Complejidad: 175
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 39.2
- Xlogp3: 2
Propiedades experimentales
- Color / forma: NA
- Denso: 1.2±0.1 g/cm3
- Punto de ebullición: 287.3±25.0 °C at 760 mmHg
- Punto de inflamación: 227.2±28.7 °C
ethyl 2-(2-chloro-4-pyridyl)acetate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (6-12weeks), longer storage period at -20℃ (1-2years),0℃条件下运输
ethyl 2-(2-chloro-4-pyridyl)acetate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | B126533-10mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126533-50mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B126533-100mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 100mg |
$ 275.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1261915-250mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 96% | 250mg |
$110 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261915-1g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 96% | 1g |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261915-5g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 96% | 5g |
$1620 | 2023-05-17 | |
| Enamine | EN300-125107-0.05g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.05g |
$155.0 | 2023-06-08 | |
| Enamine | EN300-125107-0.1g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.1g |
$232.0 | 2023-06-08 | |
| Enamine | EN300-125107-0.25g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.25g |
$331.0 | 2023-06-08 | |
| Enamine | EN300-125107-0.5g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.5g |
$524.0 | 2023-06-08 |
ethyl 2-(2-chloro-4-pyridyl)acetate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of pyrazolylurea compounds as hemopoietic cell kinase (p59-HCK) inhibitors for treatment of influenza infection, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 -78 °C; 0.5 h, -78 °C; -78 °C → rt
1.2 -78 °C; 0.5 h, -78 °C; -78 °C → rt
Referencia
- Quinolone derivatives, especially oxopyridopirimidines, as fibroblast growth factor inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; rt → -78 °C; 15 min, -78 °C; 15 min, -78 °C
1.2 5 min, -78 °C; 15 min, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 5 min, -78 °C; 15 min, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Spiro imidazole derivatives as PPAR modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with PPAR activity., World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Beta-lactamase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Palladium diacetate Solvents: Ethanol ; rt
Referencia
- Preparation of [1,3]thiazolo[5,4-b]pyridine-2-amine derivatives as VEGF receptor 2 kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 Reagents: Hexamethylphosphoramide ; 1 h, -78 °C; rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Hexamethylphosphoramide ; 1 h, -78 °C; rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of heterocyclic compounds as glucokinase activators, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Prepartion of pyrimidines as ferroportin inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Pyrazolylurea derivatives as antiviral agents and their preparation and use in the treatment of viral infection, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 10 min, -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Preparation of pyrazolyl ureas as p38 MAP kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Preparation of 18F-labeled coumarin derivatives useful as in vivo imaging agent for MAO-B, World Intellectual Property Organization, , ,
ethyl 2-(2-chloro-4-pyridyl)acetate Raw materials
ethyl 2-(2-chloro-4-pyridyl)acetate Preparation Products
ethyl 2-(2-chloro-4-pyridyl)acetate Literatura relevante
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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